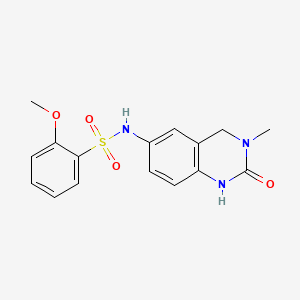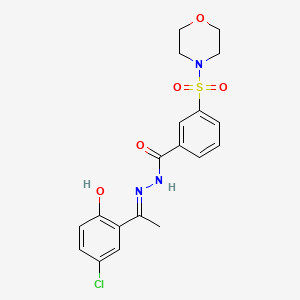![molecular formula C25H28N8O3 B612254 1-(4-(4-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-(pyridin-4-yl)urea CAS No. 1197160-28-3](/img/structure/B612254.png)
1-(4-(4-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-(pyridin-4-yl)urea
Übersicht
Beschreibung
PKI-179 is a potent, orally active compound that functions as a dual inhibitor of phosphatidylinositol 3-kinase and mammalian target of rapamycin. It demonstrates inhibitory activity against various isoforms of phosphatidylinositol 3-kinase and mammalian target of rapamycin, making it a significant compound in cancer research due to its anti-tumor capabilities .
Wissenschaftliche Forschungsanwendungen
PKI-179 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeugverbindung verwendet, um die Hemmung der Phosphatidylinositol-3-Kinase und der mTOR-Signalwege zu untersuchen.
Biologie: In Zellstudien eingesetzt, um die Rolle der Phosphatidylinositol-3-Kinase und des mTOR bei der Zellproliferation und dem Überleben zu verstehen.
Medizin: Als potenzielles Antitumormittel untersucht, da es in der Lage ist, wichtige Signalwege zu hemmen, die am Tumorwachstum beteiligt sind.
Industrie: Zur Entwicklung neuer Therapeutika verwendet, die auf die Phosphatidylinositol-3-Kinase und den mTOR abzielen
Wirkmechanismus
PKI-179 übt seine Wirkung durch Hemmung der Aktivität der Phosphatidylinositol-3-Kinase und des mTOR aus. Diese Enzyme spielen eine entscheidende Rolle in den Zellsignalwegen, die das Zellwachstum, die Proliferation und das Überleben regulieren. Durch die Hemmung dieser Enzyme unterbricht PKI-179 diese Signalwege, was zu einem reduzierten Tumorwachstum und einer erhöhten Apoptose (programmierter Zelltod) in Krebszellen führt .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PKI-179 involves multiple steps, including the formation of a triazinyl-phenyl-pyridinylurea structure. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of PKI-179 involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The process may involve the use of large-scale reactors, purification systems, and quality control measures to ensure consistency and safety .
Analyse Chemischer Reaktionen
Arten von Reaktionen
PKI-179 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Bedingungen für diese Reaktionen beinhalten typischerweise kontrollierte Temperaturen, Drücke und pH-Werte, um das gewünschte Ergebnis zu gewährleisten .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen oxidierte Derivate von PKI-179 produzieren, während Reduktionsreaktionen zu reduzierten Formen der Verbindung führen können .
Wirkmechanismus
PKI-179 exerts its effects by inhibiting the activity of phosphatidylinositol 3-kinase and mammalian target of rapamycin. These enzymes play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these enzymes, PKI-179 disrupts these pathways, leading to reduced tumor growth and increased apoptosis (programmed cell death) in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
PI-103: Ein weiterer dualer Inhibitor der Phosphatidylinositol-3-Kinase und des mTOR.
Torin1: Ein selektiver Inhibitor des mTOR.
PP242: Ein selektiver Inhibitor des mTOR.
Einzigartigkeit
PKI-179 ist einzigartig aufgrund seiner potenten inhibitorischen Aktivität gegenüber mehreren Isoformen der Phosphatidylinositol-3-Kinase und des mTOR. Es zeigt auch Aktivität gegenüber spezifischen Mutationen, wie z. B. E545K und H1047R, was es zu einer wertvollen Verbindung in der Krebsforschung macht .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)-6-morpholino-1,3,5-triazin-2-amine with 4-nitrophenyl isocyanate, followed by reduction of the nitro group to an amine and subsequent reaction with 4-(pyridin-4-yl)phenyl isocyanate to form the final product.", "Starting Materials": [ "4-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)-6-morpholino-1,3,5-triazin-2-amine", "4-nitrophenyl isocyanate", "4-(pyridin-4-yl)phenyl isocyanate" ], "Reaction": [ "Step 1: Reaction of 4-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)-6-morpholino-1,3,5-triazin-2-amine with 4-nitrophenyl isocyanate in the presence of a base such as triethylamine to form the corresponding urea derivative.", "Step 2: Reduction of the nitro group to an amine using a reducing agent such as palladium on carbon and hydrogen gas.", "Step 3: Reaction of the amine product from step 2 with 4-(pyridin-4-yl)phenyl isocyanate in the presence of a base such as triethylamine to form the final product, 1-(4-(4-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-(pyridin-4-yl)urea." ] } | |
CAS-Nummer |
1197160-28-3 |
Molekularformel |
C25H28N8O3 |
Molekulargewicht |
488.5 g/mol |
IUPAC-Name |
1-[4-[4-morpholin-4-yl-6-[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]phenyl]-3-pyridin-4-ylurea |
InChI |
InChI=1S/C25H28N8O3/c34-25(28-19-7-9-26-10-8-19)27-18-3-1-17(2-4-18)22-29-23(32-11-13-35-14-12-32)31-24(30-22)33-20-5-6-21(33)16-36-15-20/h1-4,7-10,20-21H,5-6,11-16H2,(H2,26,27,28,34)/t20-,21+ |
InChI-Schlüssel |
WXUUCRLKXQMWRY-OYRHEFFESA-N |
Isomerische SMILES |
C1C[C@H]2COC[C@@H]1N2C3=NC(=NC(=N3)N4CCOCC4)C5=CC=C(C=C5)NC(=O)NC6=CC=NC=C6 |
SMILES |
C1CC2COCC1N2C3=NC(=NC(=N3)N4CCOCC4)C5=CC=C(C=C5)NC(=O)NC6=CC=NC=C6 |
Kanonische SMILES |
C1CC2COCC1N2C3=NC(=NC(=N3)N4CCOCC4)C5=CC=C(C=C5)NC(=O)NC6=CC=NC=C6 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>5 years if stored properly |
Löslichkeit |
Soluble in DMSO, not soluble in water. |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PKI179; PKI-179; PK I179. |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


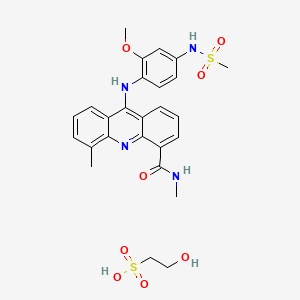

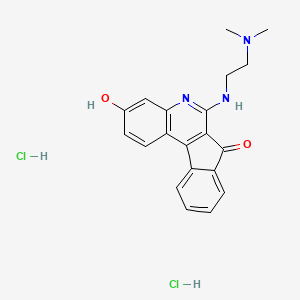

![4-O-(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 1-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate](/img/structure/B612184.png)
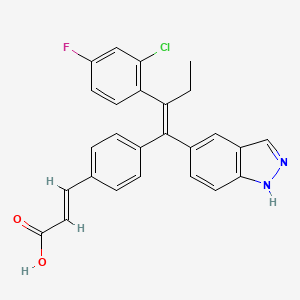

![3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea](/img/structure/B612190.png)
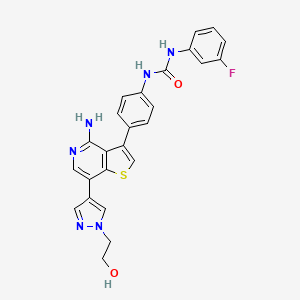
![5-Thiazolecarboxylic acid, 2-amino-4-methyl-, 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide](/img/structure/B612193.png)
